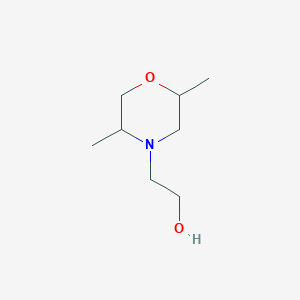

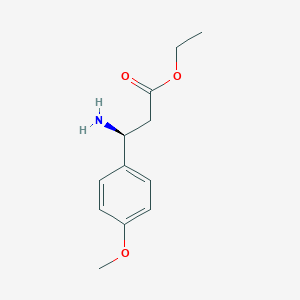

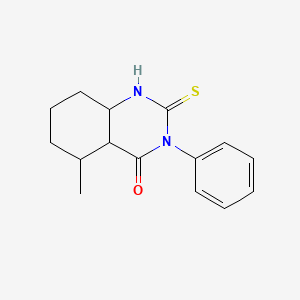

![molecular formula C44H58N7O8P B12335891 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)

Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] is a complex organic compound used primarily in the field of DNA synthesis. This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The modifications in this compound enhance its stability and functionality in various biochemical applications .

準備方法

The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] involves several steps:

Protection of Functional Groups: The hydroxyl groups of guanosine are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.

Introduction of Isobutyryl Group: The exocyclic amine functions are protected by an isobutyryl group.

Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Deprotection: The DMT group is removed under acidic conditions to yield the final product.

化学反応の分析

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using iodine in the presence of water and pyridine.

Reduction: Reduction reactions are less common but can be performed using appropriate reducing agents.

Substitution: The phosphoramidite group can undergo substitution reactions, particularly in the presence of nucleophiles.

科学的研究の応用

This compound is widely used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields:

Chemistry: Used in the synthesis of modified nucleic acids.

Biology: Essential for gene synthesis, sequencing, and amplification.

Medicine: Used in the development of antisense therapies and diagnostic tools.

Industry: Employed in the production of synthetic genes and other biotechnological applications.

作用機序

The compound acts by incorporating into the growing DNA strand during synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate, completing the addition of the nucleotide. The isobutyryl and DMT groups protect the reactive sites during synthesis, ensuring high fidelity and efficiency .

類似化合物との比較

Similar compounds include:

DMT-dG(ib) Phosphoramidite: Another guanosine derivative used in DNA synthesis.

DMT-2’-O-TBDMS-rG(ib) Phosphoramidite: A ribonucleoside analog used for RNA synthesis.

5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A fluorinated analog used for increased stability in oligonucleotide synthesis.

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] stands out due to its specific modifications that enhance its stability and reactivity, making it particularly useful in high-fidelity DNA synthesis .

特性

分子式 |

C44H58N7O8P |

|---|---|

分子量 |

843.9 g/mol |

IUPAC名 |

N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C44H58N7O8P/c1-28(2)40(52)48-43-47-39-38(41(53)49-43)46-27-50(39)42-37(59-60(57-24-12-23-45)51(29(3)4)30(5)6)25-36(58-42)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-39,42-43,47H,12,24-26H2,1-8H3,(H,48,52)(H,49,53)/t36-,37+,38?,39?,42+,43?,60?/m0/s1 |

InChIキー |

HYHSVVSASKSIJT-VSLJMZOWSA-N |

異性体SMILES |

CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

正規SMILES |

CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

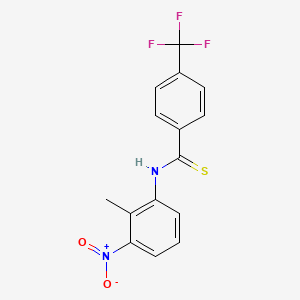

![9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-](/img/structure/B12335828.png)

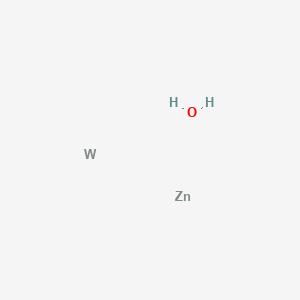

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)

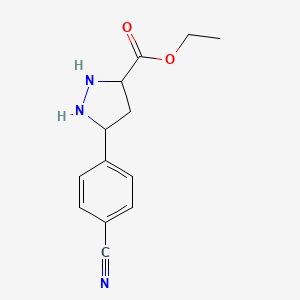

![B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B12335869.png)

![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)